molecular formula C11H15NO5S B7793750 3-[(4-Ethoxyphenyl)sulfamoyl]propanoic acid

3-[(4-Ethoxyphenyl)sulfamoyl]propanoic acid

Cat. No.: B7793750
M. Wt: 273.31 g/mol
InChI Key: HSEKKESYAMRVMX-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)sulfamoyl]propanoic acid is an organic compound with the molecular formula C11H15NO5S. It is a sulfonamide derivative, characterized by the presence of an ethoxyphenyl group attached to a sulfamoyl moiety, which is further connected to a propanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethoxyphenyl)sulfamoyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyaniline and 3-chloropropanoic acid.

    Formation of Sulfonamide: 4-ethoxyaniline reacts with chlorosulfonic acid to form 4-ethoxyphenylsulfonyl chloride.

    Coupling Reaction: The 4-ethoxyphenylsulfonyl chloride is then reacted with 3-chloropropanoic acid in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxyphenyl)sulfamoyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Scientific Research Applications

3-[(4-Ethoxyphenyl)sulfamoyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Ethoxyphenyl)sulfamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This inhibition can disrupt metabolic pathways and biological processes, making it useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)sulfamoyl]propanoic acid
  • 4-[(4-Ethylphenyl)sulfamoyl]propanoic acid
  • 4-[(4-Propoxyphenyl)sulfamoyl]propanoic acid

Uniqueness

3-[(4-Ethoxyphenyl)sulfamoyl]propanoic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The ethoxy group can enhance the compound’s ability to interact with hydrophobic sites in biological targets, potentially increasing its efficacy .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-2-17-10-5-3-9(4-6-10)12-18(15,16)8-7-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEKKESYAMRVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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